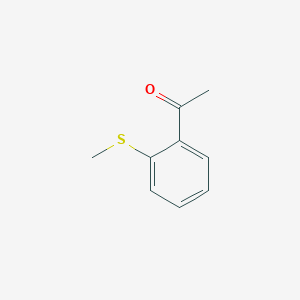

1-(2-(Methylthio)phenyl)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-methylsulfanylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10OS/c1-7(10)8-5-3-4-6-9(8)11-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWAPAQBFRRLPCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90447167 | |

| Record name | 1-[2-(Methylsulfanyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90447167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1441-97-0 | |

| Record name | 1-[2-(Methylsulfanyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90447167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[2-(methylsulfanyl)phenyl]ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 2 Methylthio Phenyl Ethanone

Established Synthetic Routes to 1-(2-(Methylthio)phenyl)ethanone

The synthesis of this compound can be achieved through several well-established chemical strategies. These methods primarily involve the formation of the carbon-carbon bond of the acetyl group or the introduction of the methylthio functionality onto a pre-existing phenyl ethanone (B97240) scaffold.

Friedel-Crafts Acylation Approaches for Aryl Thioethers

A primary and widely utilized method for the synthesis of this compound and its isomers is the Friedel-Crafts acylation of thioanisole (B89551). google.comnih.govscispace.comresearchgate.net This electrophilic aromatic substitution reaction typically employs an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). google.com The reaction of thioanisole with acetyl chloride and AlCl₃ can produce a mixture of isomers, with the para-substituted product, 4-(methylthio)acetophenone, often being the major product. google.com However, the ortho-isomer, this compound, is also formed and can be isolated from the reaction mixture.

The selectivity of the acylation (ortho vs. para) can be influenced by the reaction conditions, including the choice of solvent and temperature. For instance, conducting the acylation at lower temperatures, such as -5 to 30°C, can help minimize the formation of undesired byproducts like dichloroacetophenone, which can arise from the acylation of the solvent itself. google.com The reaction is typically rapid, often completing within 30 minutes after the addition of thioanisole. google.com While traditional methods use stoichiometric amounts of AlCl₃, which can lead to environmental concerns due to the generation of acidic waste, greener alternatives using solid acid catalysts are also being explored. researchgate.net

Table 1: Friedel-Crafts Acylation for the Synthesis of (Methylthio)acetophenone Isomers

| Acylating Agent | Catalyst | Substrate | Product(s) | Key Findings | Reference(s) |

| Acetyl chloride | AlCl₃ | Thioanisole | 4-(methylthio)acetophenone and this compound | The para isomer is typically the major product. Reaction conditions can be optimized to control selectivity. | google.com |

| Acetic anhydride | Zinc chloride | Thioanisole | 4-(methylthio)acetophenone | High yield of the para isomer was obtained. | scispace.com |

| Phenylacetyl chloride | AlCl₃ | Thioanisole | 1-[4-(methylthio)phenyl]-2-phenylethanone | Demonstrates the versatility of the Friedel-Crafts acylation for different acylating agents. | nih.gov |

Formation Strategies via Thiolate Intermediates

An alternative approach to constructing this compound involves the generation of a thiolate intermediate, which then undergoes methylation. One such strategy starts from 2-mercaptoacetophenone. lookchem.comresearchgate.netresearchgate.net This starting material, which possesses a thiol group ortho to the acetyl group, can be deprotonated with a suitable base to form the corresponding thiolate. lookchem.com Subsequent reaction with a methylating agent, such as methyl iodide, introduces the methyl group onto the sulfur atom, yielding the desired this compound. lookchem.com

This method offers a direct and often high-yielding route to the target compound, provided the starting 2-mercaptoacetophenone is readily available. The synthesis of 2-mercaptoacetophenone itself can be achieved from various precursors, including 2-chlorophenyl ethanone or 2-acetylnitrobenzene. lookchem.com

Halogenation and Subsequent Functionalization Pathways

A third major synthetic pathway involves the initial halogenation of an acetophenone (B1666503) derivative, followed by functionalization to introduce the methylthio group. For instance, one can start with an ortho-haloacetophenone, such as 2-bromoacetophenone (B140003) or 2-chloroacetophenone. google.comgoogle.com Reaction of this halo-substituted ketone with methyl mercaptan in the presence of a base can lead to the formation of this compound. google.comgoogle.com This nucleophilic aromatic substitution reaction displaces the halide with the methylthiolate anion. The use of a phase transfer catalyst can facilitate this reaction when conducted in a heterogeneous system of water and a water-insoluble organic solvent. google.com

Another variation of this strategy involves the halogenation of a (methylthio)acetophenone at the α-position of the ketone, followed by further transformations. For example, α-bromo-(4-methylthio)acetophenone can be prepared and subsequently used in various reactions. google.com While this specific example relates to the para-isomer, similar halogenation strategies can be envisioned for the ortho-isomer as well.

Advanced Synthetic Transformations Utilizing this compound as a Precursor

The presence of both the methylthio and acetyl groups on the same aromatic ring makes this compound a valuable precursor for a variety of advanced synthetic transformations. These reactions can target either the aromatic ring, the methylthio group, or the ethanone moiety, leading to a diverse range of more complex molecules.

Palladium-Catalyzed Cross-Coupling Reactions, including Sonogashira-type Couplings

The methylthio group in this compound can be activated for palladium-catalyzed cross-coupling reactions. pkusz.edu.cn These powerful carbon-carbon and carbon-heteroatom bond-forming reactions are cornerstones of modern organic synthesis. While direct C-S bond activation is an emerging field, transformations involving the aromatic ring or modifications of the methylthio group can also facilitate cross-coupling.

The Sonogashira coupling, a palladium- and copper-cocatalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a prominent example of such transformations. gold-chemistry.orgnih.govscielo.org.za Although this compound itself is not a halide, it can be converted to a suitable coupling partner, such as an aryl iodide or bromide. For instance, iodocyclization of related 2-methylthiophenylacetylenes can yield 3-iodobenzothiophenes, which are then amenable to Sonogashira and Suzuki cross-coupling reactions. unipa.it This highlights a potential pathway where this compound could be elaborated into a substrate for these powerful coupling methods. The Suzuki coupling, which pairs an organoboron compound with an organohalide, is another important palladium-catalyzed reaction that could be employed in a similar fashion. scielo.brd-nb.infomdpi.comacs.org

Table 2: Palladium-Catalyzed Cross-Coupling Reactions of Aryl Thioether Derivatives

| Reaction Type | Catalyst System | Substrates | Product Type | Key Findings | Reference(s) |

| Suzuki Coupling | Pd(0) catalyst | 2-bromo-5-(bromomethyl)thiophene and aryl boronic acids | 2-(bromomethyl)-5-aryl-thiophenes | Demonstrates the utility of Suzuki coupling for aryl halides containing sulfur. | d-nb.info |

| Suzuki Coupling | Pd(OAc)₂ / XPhos | 2-sulfinyl-thiochromones and arylboronic acids | 2-aryl-4H-thiochromen-4-one derivatives | Efficient synthesis of thioflavone scaffolds. | acs.org |

| Sonogashira Coupling | PdCl₂(PPh₃)₂ / CuI | 3-iodobenzothiophenes and terminal alkynes | Functionalized benzothiophenes | Successful coupling in sustainable deep eutectic solvents. | unipa.it |

Functional Group Interconversions on the Ethanone Moiety

The ethanone moiety of this compound offers a rich platform for a wide array of functional group interconversions. e-journals.in The carbonyl group can undergo reduction to an alcohol, which can then be further modified. For example, reduction with a suitable reducing agent like sodium borohydride (B1222165) would yield the corresponding secondary alcohol.

The α-protons of the acetyl group are acidic and can be deprotonated to form an enolate. This enolate can then participate in various reactions, such as aldol (B89426) condensations or alkylations. For instance, reaction with an aldehyde in the presence of a base can lead to the formation of chalcones, which are α,β-unsaturated ketones. core.ac.uk These chalcones are themselves valuable intermediates for the synthesis of various heterocyclic compounds. core.ac.uk

Furthermore, the carbonyl group can react with hydrazines to form hydrazones. nyxxb.cn The synthesis of 2-methylthio-1-phenylethanone benzoylhydrazones has been reported, and these compounds have been investigated for their biological activities. nyxxb.cn

The methylthio group can also be oxidized to a methylsulfinyl or methylsulfonyl group. google.comchemicalbook.com This transformation significantly alters the electronic properties of the molecule and can influence the reactivity of the other functional groups. For example, the oxidation of this compound to 1-(2-(methylsulfonyl)phenyl)ethanone (B3041657) can be achieved using oxidizing agents like hydrogen peroxide. google.com The resulting sulfone is a key intermediate in the synthesis of certain pharmaceuticals. chemicalbook.com

Stereoselective Synthesis of Chiral Derivatives

While literature specifically detailing the stereoselective synthesis of chiral derivatives of this compound is not abundant, the principles for achieving such stereoselectivity can be inferred from methodologies applied to analogous chiral sulfinyl compounds. acs.org The creation of a stable chiral center at the sulfur atom in sulfoxides is a key challenge in asymmetric synthesis. nih.gov

General strategies for preparing enantiomerically enriched or pure sulfinyl compounds often involve two main approaches: the stereoselective oxidation of a prochiral sulfide (B99878) or the nucleophilic substitution at the sulfur atom of a chiral sulfinic acid derivative. acs.orgnih.gov Asymmetric oxidation of sulfides has been achieved using methods like the modified Sharpless protocol. acs.org Another successful approach involves the use of chiral phase-transfer catalysts for the alkylation of sulfenate anions, which has yielded high enantioselectivity for various aryl methyl sulfoxides. nih.gov

Furthermore, the synthesis of C2-symmetric chiral bis-sulfoxides has been accomplished using diastereomerically pure sulfinates derived from a chiral auxiliary, with Horeau's principle guiding the enhancement of enantioselectivity. acs.org The development of chiral building blocks, such as (S)-1-(3-(methylthio)phenyl)ethan-1-amine, highlights the progress in creating chiral amines from related methylthio precursors. smolecule.com These established methods for creating chiral sulfur centers provide a foundational framework that could be adapted for the stereoselective synthesis of chiral derivatives of this compound.

Optimization of Synthetic Pathways and Reaction Conditions

Optimizing synthetic routes to this compound and its derivatives is crucial for enhancing yield, selectivity, and process efficiency. Research has focused on several key areas, including the development of advanced catalyst systems, the investigation of solvent effects, the adoption of green chemistry principles, and the meticulous control of reaction parameters like temperature and reactant ratios.

Catalyst Systems and Ligand Effects in Organometallic Reactions

The choice of catalyst and associated ligands plays a pivotal role in the synthesis involving this compound, particularly in organometallic reactions. For instance, in carbothiolation reactions between alkynes and 2-(methylthio)acetophenone, catalyst systems based on a [Rh(Xantphos)]+ fragment have demonstrated significant improvements in yield and reaction time compared to previously used systems. acs.org The Xantphos ligand, a POP-pincer type, provides a specific coordination environment that facilitates the catalytic cycle. acs.org

Table 1: Comparison of Catalyst Ligands in the Carbothiolation of 2-(Methylthio)acetophenone with Phenylacetylene acs.org This table is based on data presented in the referenced study and is for illustrative purposes.

| Ligand | Yield | Reaction Time (hours) |

|---|---|---|

| Xantphos | 99% | 2 |

| DPEphos | 90% | 24 |

Beyond rhodium catalysts, other systems have been explored for related transformations. In the synthesis of heterocyclic compounds, various Lewis acid catalysts have been screened, with FeF3 showing notable efficiency. researchgate.net For oxidation steps involving the methylthio group, alkali metal tungstates like sodium tungstate (B81510), used in catalytic amounts, have proven effective in the presence of hydrogen peroxide. google.comgoogle.com Additionally, phase-transfer catalysts, such as tetrabutylammonium (B224687) chloride, are employed to facilitate nucleophilic substitution reactions in biphasic systems, improving reaction rates and yields. google.com The inherent coordinative flexibility of pincer ligands, such as the triaryl SBS pincer ligand with rhodium and iridium, continues to be an area of active research to modulate reactivity. acs.org

Solvent Effects and Green Chemistry Methodologies

The selection of a solvent is a critical parameter that can influence reaction rates, yields, and the environmental impact of a synthesis. In the pursuit of more sustainable chemical processes, significant attention has been given to reducing or eliminating the use of volatile organic compounds.

A notable green chemistry approach involves the solvent-free synthesis of chalcones from substituted acetophenones. e-journals.in This method can utilize microwave irradiation to shorten reaction times and allow for the recycling of a solid-supported catalyst, such as Ba(OH)2-celite. e-journals.in Another innovative approach is the use of water as a reaction medium, which has been made possible by designing surfactant-based molybdenum catalysts that facilitate sulfoxidation reactions in aqueous environments. psu.edu Deep eutectic solvents have also been explored as a greener alternative to conventional chlorinated solvents like dichloromethane (B109758) for carrying out sulfenylation reactions. academie-sciences.fr

The optimization of solvent systems is often empirical. For example, a screening of various solvents for a one-pot annulation reaction demonstrated that ethanol (B145695) provided the best balance of yield and reaction time compared to other organic solvents. researchgate.net

Table 2: Effect of Solvent on the Yield of a One-Pot Annulation Reaction researchgate.net This table is based on data from a model reaction for synthesizing N-methyl-3-nitro-4-(4-methylphenyl)-4H-pyrimido[2,1-b]benzothiazole-2-amine and illustrates the impact of solvent choice.

| Entry | Solvent | Yield (%) |

|---|---|---|

| 1 | EtOH | 85% |

| 2 | MeOH | 75% |

| 3 | CH3CN | 60% |

| 4 | THF | 55% |

| 5 | DCM | 40% |

These examples underscore a clear trend towards developing synthetic methodologies that are not only efficient but also align with the principles of green chemistry. rsc.org

Temperature and Stoichiometric Ratio Optimization for Yield and Selectivity

Fine-tuning reaction parameters such as temperature and the stoichiometric ratio of reactants is essential for maximizing product yield and minimizing the formation of byproducts. For instance, in Friedel-Crafts acylation reactions to produce related acetophenones, cooling the reaction mixture to between 0-5 °C is a common practice, with specific stoichiometric ratios of the substrate, acetylating agent, and Lewis acid catalyst being crucial for high conversion. e-journals.in

Optimization tables from various studies provide clear evidence of the impact of these parameters. In one study, a model reaction was optimized by screening different bases, solvents, and temperatures, with the combination of NaH as the base in THF at 0-5 °C providing a 98% yield. rsc.org

Table 3: Optimization of Reaction Conditions for the Synthesis of a Biaryl Product rsc.org This table is based on data from a model reaction involving 2-(3,3-bis(methylthio)-1-arylallylidene)malononitrile and nitroethane, illustrating the impact of base, solvent, and temperature.

| Entry | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | NaOH | DMF | 45 | 43 |

| 2 | NaOH | DMSO | 45 | 45 |

| 3 | KOH | DMSO | 45 | 67 |

| 4 | KOH | DMF | 45 | 72 |

| 5 | KOH | DMF | 90 | 35 |

| 6 | NaH | DMF | 45 | 41 |

Specific temperature ranges are often defined for different reaction types. Condensation reactions using alkali metal alkoxides may be performed at elevated temperatures between 60 °C and 110 °C, while certain oxidation steps are carried out at milder temperatures of 10 °C to 40 °C. google.comgoogle.com The molar equivalents of catalysts are also carefully controlled; for example, an alkali metal tungstate catalyst might be used at 0.5 to 20 mol % depending on the specific transformation. google.com The effect of temperature is not always linear, as increasing the temperature from 45 °C to 90 °C in one case led to a decrease in product yield. rsc.org These findings highlight the necessity of systematic optimization for each specific synthetic step.

Reactivity and Reaction Mechanisms of 1 2 Methylthio Phenyl Ethanone

Reactivity of the Ethanone (B97240) Carbonyl Group

The carbonyl group of the ethanone moiety is a primary site for chemical reactions, characterized by its electrophilic carbon atom. This allows for a variety of nucleophilic additions and redox processes.

Nucleophilic Addition Reactions

The carbonyl carbon in 1-(2-(Methylthio)phenyl)ethanone is electrophilic and susceptible to attack by nucleophiles. libretexts.org Such reactions proceed via the addition of a nucleophile to the carbonyl group, leading to the formation of a tetrahedral intermediate. This intermediate is then typically protonated to yield an alcohol.

A prominent example of this reactivity is the Grignard reaction. leah4sci.com The addition of an organomagnesium halide (Grignard reagent) to the ketone results in the formation of a tertiary alcohol after an acidic workup. The reaction elongates the carbon chain and introduces a new alkyl or aryl group. leah4sci.com Similarly, organolithium reagents can add to the carbonyl group to produce tertiary alcohols.

Another key nucleophilic addition is the formation of cyanohydrins. In this reaction, a cyanide anion (CN⁻), typically from a source like HCN or NaCN, attacks the carbonyl carbon. libretexts.org The resulting intermediate is then protonated to give a cyanohydrin, a molecule containing both a hydroxyl and a nitrile group on the same carbon.

While the carbonyl group is reactive, certain reactions can be challenging. For instance, in palladium-catalyzed enolate arylation reactions, related compounds like 2-(methylthio)acetophenone have been observed to decompose or fail to couple, suggesting that the presence of the methylthio group can lead to instability under specific basic conditions. rsc.org

Table 1: Examples of Nucleophilic Addition Reactions

| Reaction Type | Nucleophile | Product Type | General Conditions |

|---|---|---|---|

| Grignard Reaction | R-MgX | Tertiary Alcohol | Anhydrous ether, followed by acid workup |

| Organolithium Addition | R-Li | Tertiary Alcohol | Anhydrous ether or THF |

| Cyanohydrin Formation | -CN | Cyanohydrin | HCN or NaCN/H+ |

Reduction and Oxidation Processes Involving the Carbonyl

The carbonyl group of this compound can undergo both reduction and oxidation.

Reduction: The ketone can be reduced to a secondary alcohol using various reducing agents. Common laboratory reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). mdpi.com For instance, the reduction of a similar ketone, 2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethan-1-one, to the corresponding secondary alcohol is effectively achieved using sodium borohydride in ethanol (B145695). mdpi.com

Complete reduction of the carbonyl group to a methylene (B1212753) (CH₂) group can be accomplished through methods like the Wolff-Kishner or Clemmensen reductions. masterorganicchemistry.com

Wolff-Kishner Reduction: This reaction involves the formation of a hydrazone intermediate by reacting the ketone with hydrazine (B178648) (NH₂NH₂), followed by heating with a strong base like potassium hydroxide (B78521) (KOH) in a high-boiling solvent.

Clemmensen Reduction: This method uses amalgamated zinc (Zn(Hg)) in the presence of concentrated hydrochloric acid (HCl).

Catalytic hydrogenation can also be employed to reduce the carbonyl to a methylene group, particularly when the ketone is benzylic. masterorganicchemistry.com

Oxidation: While oxidation of ketones is less common than their reduction, the Baeyer-Villiger oxidation offers a pathway to convert ketones into esters. masterorganicchemistry.com This reaction typically uses a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to insert an oxygen atom between the carbonyl carbon and the adjacent phenyl ring, which would yield an acetate (B1210297) ester.

Aromatic Reactivity and Substituent Effects on the Phenyl Ring

The reactivity of the phenyl ring towards electrophilic substitution is governed by the electronic properties of its two substituents: the acetyl group and the methylthio group.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. The regiochemical outcome of such reactions on this compound is determined by the directing effects of the existing substituents.

Acetyl Group (-COCH₃): This is an electron-withdrawing group and a deactivator of the aromatic ring. It directs incoming electrophiles to the meta position (C5).

Methylthio Group (-SCH₃): This group is an activator of the aromatic ring. While the sulfur atom is electronegative and withdraws electron density inductively, its lone pairs can be delocalized into the ring through resonance, an effect that dominates. It directs incoming electrophiles to the ortho and para positions (C4 and C6).

When both groups are present, the powerful activating effect of the methylthio group generally overrides the deactivating effect of the acetyl group. Therefore, electrophilic substitution is predicted to occur preferentially at the positions activated by the methylthio group. The primary site of substitution is expected to be the C4 position (para to the -SCH₃ group), with some substitution also possible at the C6 position (ortho to the -SCH₃ group).

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Substituent | Electronic Effect | Directing Effect | Positions Directed To |

|---|---|---|---|

| -COCH3 (Acetyl) | Deactivating | meta | C5 |

| -SCH3 (Methylthio) | Activating | ortho, para | C4, C6 |

Electronic Influence of the Methylthio Group on Aromatic Systems

The methylthio group exerts a significant electronic influence on the phenyl ring, which is crucial for understanding the molecule's reactivity. This influence is a combination of two opposing effects:

Inductive Effect (-I): Due to the higher electronegativity of sulfur compared to carbon, the methylthio group withdraws electron density from the aromatic ring through the sigma bond.

Resonance Effect (+R): The sulfur atom possesses lone pairs of electrons that can be delocalized into the π-system of the benzene (B151609) ring. This donation of electron density increases the electron density at the ortho and para positions.

Chemical Transformations at the Sulfur Center

The sulfur atom in the methylthio group is another reactive center, primarily susceptible to oxidation.

The thioether can be readily oxidized to a sulfoxide (B87167) and subsequently to a sulfone. evitachem.com This two-step oxidation allows for the fine-tuning of the electronic properties of the sulfur-containing substituent.

Oxidation to Sulfoxide: Mild oxidizing agents can selectively convert the sulfide (B99878) to a sulfoxide. A common and effective reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). nih.gov Hydrogen peroxide (H₂O₂) can also be used, sometimes in the presence of a catalyst. nih.gov The oxidation of thioethers to sulfoxides can also be achieved selectively using hypochlorite (B82951) in a highly alkaline medium (pH > 10). google.com

Oxidation to Sulfone: The use of stronger oxidizing agents or a stoichiometric excess of the oxidant will further oxidize the sulfoxide to a sulfone. researchgate.netorganic-chemistry.org Reagents like hydrogen peroxide, often catalyzed by sodium tungstate (B81510), are effective for this conversion. nih.govgoogle.com For example, the oxidation of 3-2-(4-(methylthio)phenyl)acetylpyridine to the corresponding sulfone is carried out using hydrogen peroxide with a catalytic amount of sodium tungstate. google.com

These oxidation reactions are significant as they convert the electron-donating methylthio group into the strongly electron-withdrawing sulfinyl (-SOCH₃) and sulfonyl (-SO₂CH₃) groups, which drastically alters the reactivity of the aromatic ring, turning it from activated to deactivated.

Another potential transformation at the sulfur center, though more commonly associated with carbonyl groups, is thionation using Lawesson's reagent. lookchem.com While Lawesson's reagent is primarily used to convert carbonyls into thiocarbonyls, its reactivity with other functional groups has been explored. researchgate.net However, its direct reaction at the thioether sulfur of this compound is not a commonly reported transformation.

Table 3: Oxidation Reactions at the Sulfur Center

| Starting Material | Reagent | Product | General Conditions |

|---|---|---|---|

| Sulfide (-SCH3) | m-CPBA (1 equiv.) or H2O2 | Sulfoxide (-SOCH3) | Controlled temperature, e.g., 0 °C nih.gov |

| Sulfide (-SCH3) | Excess m-CPBA or H2O2/Na2WO4 | Sulfone (-SO2CH3) | Room temperature or heating nih.govgoogle.com |

| Sulfoxide (-SOCH3) | m-CPBA or H2O2/Na2WO4 | Sulfone (-SO2CH3) | Room temperature or heating researchgate.net |

Oxidation to Sulfoxides and Sulfones

The sulfur atom in the methylthio group of this compound is susceptible to oxidation, leading to the formation of the corresponding sulfoxide and sulfone. These oxidation reactions are a common transformation for thioethers and are of significant interest for modifying the electronic and steric properties of the molecule. The oxidation state of the sulfur atom can influence the compound's biological activity and its utility as an intermediate in organic synthesis.

A variety of oxidizing agents can be employed for this transformation, with hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA) being common choices. The selectivity of the oxidation, whether it stops at the sulfoxide or proceeds to the sulfone, can often be controlled by the choice of oxidant, stoichiometry, and reaction conditions. For instance, the use of a milder oxidizing agent or a limited amount of a stronger one can favor the formation of the sulfoxide, 1-(2-(methylsulfinyl)phenyl)ethanone. In contrast, stronger oxidizing conditions or an excess of the oxidant will typically lead to the formation of the sulfone, 1-(2-(methylsulfonyl)phenyl)ethanone (B3041657).

The synthesis of the sulfone derivative has been achieved through various methods. One approach involves the copper-catalyzed coupling of 1-(2-iodophenyl)ethanone with sodium methanesulfinate. This reaction, conducted in DMSO at 100 °C, provides the desired sulfone in high yield. rsc.org Another strategy involves the oxidation of a related thioether precursor using hydrogen peroxide in the presence of a catalyst, such as sodium tungstate, often in an acidic medium like acetic acid and methanesulfonic acid. nih.govresearchgate.net

Detailed research findings on the oxidation of similar thioether-containing compounds provide insight into the expected reactivity of this compound. For example, the oxidation of various thioethers to sulfoxides and sulfones has been extensively studied, with numerous protocols developed to achieve high selectivity and yield. rsc.orgnih.govresearchgate.net

Table 1: Oxidation of Thioether Precursors to Sulfoxides and Sulfones

| Starting Material | Oxidizing Agent/Catalyst | Product | Yield | Reference |

| 1-(2-Iodophenyl)ethanone | Sodium Methanesulfinate, Copper Iodide | 1-(2-(Methylsulfonyl)phenyl)ethanone | 95% | rsc.org |

| 1-(6-Methylpyridin-3-yl)-2-[4-(methylthio)phenyl]ethanone | Hydrogen Peroxide, Sodium Tungstate, Methanesulfonic Acid | 1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone | High | nih.govresearchgate.net |

| 3-2-(4-(Methylthio)phenyl)acetylpyridine | Hydrogen Peroxide, Sodium Tungstate | 3-2-(4-(Methylsulfonyl)phenyl)acetylpyridine | Not specified | mdpi.com |

Sulfur-Mediated Coupling and Cleavage Reactions

The methylthio group of this compound can participate in various transition-metal-catalyzed coupling and cleavage reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds, making this compound a versatile building block in organic synthesis.

A notable example is the rhodium(I)-catalyzed Suzuki-Miyaura cross-coupling reaction. In this reaction, the C-S bond of this compound is cleaved and a new C-C bond is formed with a boronic acid derivative. For instance, the reaction of this compound with phenylboroxine in the presence of a rhodium catalyst and a silver carbonate additive leads to the formation of 1-([1,1'-biphenyl]-2-yl)ethanone in high yield. acs.org This type of reaction demonstrates the ability of the methylthio group to act as a leaving group in cross-coupling processes, a less common but synthetically valuable strategy compared to the use of traditional halide leaving groups.

Palladium catalysts are also effective in mediating C-S bond cleavage and subsequent functionalization. While direct examples with this compound are not prevalent in the cited literature, studies on analogous aryl thioethers show that palladium complexes can catalyze the coupling of these compounds with various partners. researchgate.netrsc.org These reactions often proceed via an oxidative addition of the C-S bond to the palladium center.

Table 2: Rhodium-Catalyzed Suzuki-Miyaura Coupling of this compound

| Catalyst | Additive | Base | Solvent | Product | Yield | Reference |

| [Rh(iPr₂PCH₂PiPr₂)(C₆H₅F)][BArF₄] | Ag₂CO₃ | - | Acetone | 1-([1,1'-Biphenyl]-2-yl)ethanone | 95% | acs.org |

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of the reactions that this compound undergoes is crucial for optimizing reaction conditions and expanding their synthetic utility. These investigations often involve a combination of experimental techniques and computational modeling.

Elucidation of Reaction Intermediates and Transition States

The identification of reaction intermediates and the characterization of transition states provide a detailed picture of the reaction pathway. For the oxidation of thioethers, the reaction is generally believed to proceed through a stepwise process. The initial attack of the oxidizing agent on the sulfur atom forms a sulfoxide intermediate. Further oxidation of the sulfoxide then leads to the sulfone. Spectroscopic techniques can sometimes be used to observe these intermediates. scirp.orgscirp.org

In transition-metal-catalyzed C-S bond cleavage reactions, the mechanism often involves the formation of organometallic intermediates. For example, in palladium-catalyzed reactions, an oxidative addition of the C-S bond to the Pd(0) center is a key step, forming a Pd(II) intermediate. researchgate.net Subsequent reductive elimination then yields the final product and regenerates the active catalyst. The nature of the ligands on the metal center can significantly influence the stability and reactivity of these intermediates and the associated transition states. nih.gov Computational studies on related systems have been instrumental in modeling these transient species. rsc.org For instance, in the nickel-catalyzed hydrodesulfurization of aryl sulfides, a σ-complex assisted metathesis (σ-CAM) transition state has been identified as the highest point on the energy profile. rsc.org

Kinetic and Thermodynamic Studies of Reaction Pathways

Kinetic studies provide quantitative information about the rates of reactions and how they are influenced by factors such as concentration, temperature, and the nature of the reactants and catalysts. For the oxidation of thioethers, kinetic analyses have been performed on analogous compounds like methyl phenyl sulfide. rsc.org Such studies can help to determine the rate-determining step of the reaction and provide insights into the reaction mechanism.

Computational Approaches to Reaction Mechanism Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating reaction mechanisms. DFT calculations can be used to model the geometries and energies of reactants, intermediates, transition states, and products. This allows for the prediction of reaction pathways and the rationalization of experimentally observed outcomes.

For reactions involving aryl thioethers, DFT studies have been used to investigate the electronic effects of substituents on reactivity and to model the transition states of various transformations. rsc.orgresearchgate.net For instance, in the context of C-H activation directed by thioethers, DFT calculations have helped to understand the role of the directing group and the ligand in determining the stereoselectivity of the reaction. nih.gov Similarly, computational studies have been employed to understand the mechanism of palladium-catalyzed C-S bond cleavage and the nature of the intermediates involved. chemrxiv.org Although specific DFT studies on this compound were not found in the initial searches, the principles and methodologies from studies on closely related molecules can be applied to gain a deeper understanding of its reactivity. researchgate.net

Spectroscopic Characterization and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms.

Proton NMR (¹H NMR) for Structural Confirmation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy confirms the presence and arrangement of hydrogen atoms within the 1-(2-(Methylthio)phenyl)ethanone molecule. The ¹H NMR spectrum exhibits distinct signals corresponding to the aromatic protons, the acetyl group protons, and the methylthio group protons. The aromatic protons typically appear as a complex multiplet in the downfield region of the spectrum, a result of their varied electronic environments and spin-spin coupling interactions. The methyl protons of the acetyl group (CH₃CO) characteristically present as a sharp singlet, as do the protons of the methylthio group (SCH₃). The integration of these signals provides a quantitative measure of the number of protons in each unique chemical environment, further validating the compound's structure.

| Proton Type | Typical Chemical Shift (δ, ppm) |

| Aromatic (Ar-H) | 7.0 - 8.0 |

| Acetyl (CH₃CO) | ~2.5 |

| Methylthio (SCH₃) | ~2.4 |

Carbon-13 NMR (¹³C NMR) for Carbon Framework Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is employed to map the carbon skeleton of this compound. Each chemically non-equivalent carbon atom in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum. The carbonyl carbon of the acetyl group is readily identifiable by its characteristic downfield chemical shift, typically appearing in the range of 195-210 ppm. libretexts.org The aromatic carbons produce a series of signals in the region of 120-140 ppm. The carbon of the methylthio group and the acetyl methyl carbon are observed at higher fields (further upfield). This technique is invaluable for confirming the carbon framework and the presence of the carbonyl and methylthio functional groups. libretexts.org

| Carbon Type | Typical Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 195 - 210 |

| Aromatic (Ar-C) | 120 - 140 |

| Acetyl (CH₃CO) | 20 - 30 |

| Methylthio (SCH₃) | 10 - 20 |

Advanced NMR Techniques (e.g., 2D NMR) for Connectivity Elucidation

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC), provide deeper insights into the connectivity of the molecule. COSY spectra reveal correlations between protons that are coupled to each other, helping to establish the arrangement of protons on the aromatic ring. HMBC spectra show correlations between carbon and hydrogen atoms that are separated by two or three bonds. This is particularly useful for confirming the connection between the acetyl group and the phenyl ring, as well as the position of the methylthio group relative to the acetyl group. For instance, a correlation between the carbonyl carbon and the aromatic protons would definitively establish the ketone functionality's placement on the ring.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of molecules, providing characteristic fingerprints of the functional groups present.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within this compound. The most prominent feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone, which typically appears in the region of 1670-1780 cm⁻¹. pressbooks.pub The presence of the aromatic ring is indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. libretexts.org The C-H bending vibrations of the substituted benzene (B151609) ring can also provide information about the substitution pattern. pressbooks.pub The C-S stretching vibration of the methylthio group is generally weaker and appears at lower frequencies.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Carbonyl (C=O) | Stretch | 1670 - 1780 pressbooks.pub |

| Aromatic C-H | Stretch | > 3000 libretexts.org |

| Aromatic C=C | Stretch | 1450 - 1600 libretexts.org |

| C-S | Stretch | ~600 - 800 |

Mass Spectrometry (MS)

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and structural features of a compound through the analysis of its ionized form and fragment ions.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which allows for the unambiguous determination of its elemental formula. For this compound, the molecular formula is C₉H₁₀OS. HRMS analysis is essential to differentiate it from other isomers or compounds with the same nominal mass.

The theoretical exact mass is calculated by summing the masses of the most abundant isotopes of each element. This value is then compared to the experimentally measured mass from an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap analyzer. A close match between the theoretical and experimental mass confirms the compound's elemental composition with a high degree of confidence.

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₁₀OS |

| Calculated Monoisotopic Mass | 166.04523 Da |

| Nominal Mass | 166 Da |

| Expected Confirmation | Experimental HRMS measurement would confirm the calculated exact mass to within a few parts per million (ppm), verifying the C₉H₁₀OS formula. |

Electron Ionization Mass Spectrometry (EI-MS) causes the molecule to fragment in a reproducible manner, providing a "fingerprint" that reveals its structural components. The fragmentation of this compound is predicted to be influenced by its two main functional groups: the aromatic ketone and the methylthio ether, as well as their ortho positioning.

The primary fragmentation pathways for aromatic ketones like acetophenone (B1666503) involve α-cleavage at the carbonyl group. researchgate.netmiamioh.edu The interaction between adjacent functional groups in ortho-substituted isomers, known as the "ortho effect," can also lead to unique fragmentation pathways not observed in their meta or para counterparts. nist.gov For thioanisole (B89551) derivatives, fragmentation involving the sulfur atom, such as the loss of an SH radical, has been noted. rsc.org

Based on these principles, the following key fragmentation patterns are anticipated for this compound:

Loss of a Methyl Radical (M-15): The most characteristic cleavage for acetophenones is the loss of the acetyl methyl group (•CH₃) to form a very stable [M-15]⁺ acylium ion (benzoyl cation derivative). This is often the base peak in the spectrum.

Loss of an Acetyl Radical (M-43): Cleavage of the bond between the carbonyl carbon and the aromatic ring results in the loss of the entire acetyl group (•COCH₃), generating a [M-43]⁺ ion corresponding to the methylthiophenyl cation.

Loss of Carbon Monoxide (from M-15): The [M-15]⁺ fragment can subsequently lose a neutral molecule of carbon monoxide (CO), a common fragmentation for benzoyl cations, to produce a [M-43]⁺ ion.

Ortho-Effect Driven Fragmentation: The proximity of the methylthio and acetyl groups could facilitate intramolecular rearrangement and specific fragment losses, such as the potential loss of a thio-radical (•SH), which is characteristic of some thioanisole derivatives. rsc.org

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Fragmentation Pathway | Significance |

|---|---|---|---|

| 166 | [C₉H₁₀OS]⁺• | Molecular Ion (M⁺•) | Confirms molecular weight. |

| 151 | [C₈H₇OS]⁺ | M⁺• - •CH₃ | Characteristic α-cleavage of acetophenone; likely the base peak. |

| 123 | [C₇H₇S]⁺ | [M-15]⁺ - CO or M⁺• - •COCH₃ | Indicates loss of the carbonyl group or the entire acetyl group. |

| 77 | [C₆H₅]⁺ | Further fragmentation of [C₇H₇S]⁺ by loss of CS | Represents the phenyl cation, a common fragment in aromatic compounds. |

Electronic Spectroscopy (UV-Vis) and Optical Properties

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about the electronic transitions within a molecule. The spectrum of this compound is dictated by the electronic structure arising from the phenyl ring, the carbonyl group (C=O), and the sulfur atom of the methylthio group.

The UV-Vis spectrum of an aromatic ketone like this compound is expected to display two primary absorption bands characteristic of such systems. researchgate.net

π→π Transition:* This is a high-intensity absorption band typically occurring at shorter wavelengths (e.g., ~240-280 nm for acetophenone). nist.gov It results from the excitation of an electron from a bonding π-orbital of the conjugated aromatic system to an anti-bonding π*-orbital. The presence of the electron-donating methylthio group in conjugation with the phenyl ring and the electron-withdrawing acetyl group is expected to cause a bathochromic (red) shift of this band compared to unsubstituted benzene.

n→π Transition:* This is a lower-intensity absorption band occurring at longer wavelengths (e.g., ~320 nm for acetophenone). researchgate.net It corresponds to the excitation of a non-bonding electron (from the lone pair on the carbonyl oxygen) to an anti-bonding π*-orbital of the carbonyl group. This transition is formally symmetry-forbidden, which accounts for its lower intensity.

The ortho-positioning of the bulky methylthio group may introduce steric hindrance, potentially twisting the acetyl group out of the plane of the phenyl ring. mun.ca Such a disruption in planarity would decrease conjugation, which could lead to a hypsochromic (blue) shift and a decrease in the molar absorptivity of the π→π* band compared to its para-isomer, 4'-(methylthio)acetophenone. mun.canist.gov

| Electronic Transition | Expected Wavelength Region | Relative Intensity | Description |

|---|---|---|---|

| π→π | ~240 - 290 nm | High (ε > 10,000) | Excitation within the conjugated π-system of the substituted benzene ring. |

| n→π | ~310 - 340 nm | Low (ε < 1,000) | Excitation of a non-bonding electron from the carbonyl oxygen. |

The optical response of this compound is a direct consequence of its electronic structure. The molecule features a "push-pull" system, where the methylthio group (-SCH₃) acts as an electron-donating group (the "push") through its lone pair electrons, and the acetyl group (-COCH₃) acts as an electron-withdrawing group (the "pull"). This intramolecular charge transfer character influences the energy levels of the molecular orbitals.

The interaction between the highest occupied molecular orbital (HOMO), which is expected to have significant contribution from the phenyl ring and sulfur atom, and the lowest unoccupied molecular orbital (LUMO), largely localized on the acetyl group, determines the energy of the primary electronic transitions. The ortho arrangement can lead to steric strain that affects the degree of orbital overlap, thereby modulating the HOMO-LUMO gap and, consequently, the absorption wavelengths. This structural feature is a key determinant of the compound's specific color and photophysical properties.

X-ray Diffraction (XRD) and Solid-State Structural Analysis

Such an analysis would definitively confirm the degree of steric hindrance between the ortho substituents by measuring the dihedral angle between the plane of the acetyl group and the plane of the benzene ring. Furthermore, XRD reveals how the molecules pack in the crystal lattice, identifying any intermolecular interactions such as C-H···O or C-H···π hydrogen bonds that stabilize the solid-state structure. eurjchem.com

As of this writing, a search of the crystallographic literature did not yield a publicly available crystal structure for this compound. The determination of its crystal structure would be a valuable contribution to understanding the solid-state conformation and packing of ortho-substituted aromatic ketones. rsc.orgmdpi.com

Single Crystal X-ray Diffraction for Crystal and Molecular Structure

A single-crystal X-ray diffraction analysis would be required to determine the precise crystal and molecular structure of this compound. This experimental technique would yield crucial data, including:

Crystal System and Space Group: These parameters define the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ) describe the size and shape of the repeating unit in the crystal.

Atomic Coordinates: The precise position of each atom within the asymmetric unit of the crystal.

Bond Lengths and Angles: The distances between bonded atoms and the angles they form, providing a detailed picture of the molecular geometry.

Torsional Angles: These describe the rotation around single bonds and are crucial for understanding the molecule's conformation.

Without experimental data from such a study, a data table of crystallographic parameters for this compound cannot be generated.

Analysis of Intermolecular Interactions in Crystal Lattices

The arrangement of molecules in a crystal is dictated by a variety of non-covalent intermolecular interactions. A detailed analysis of the crystal lattice of this compound would reveal the specific nature and geometry of these interactions, which could include:

Van der Waals Forces: These are ubiquitous, non-specific attractive or repulsive forces between molecules.

Dipole-Dipole Interactions: Occurring between polar molecules.

C-H···O or C-H···S Hydrogen Bonds: Weak hydrogen bonds where a carbon-hydrogen bond acts as the hydrogen donor.

π-π Stacking: Interactions between the aromatic rings of adjacent molecules.

A comprehensive understanding of these interactions is essential for explaining the compound's physical properties, such as its melting point and solubility. However, in the absence of a determined crystal structure, a quantitative and qualitative analysis of the intermolecular interactions for this compound is not possible. A table detailing these interactions cannot be compiled without the foundational crystallographic data.

Further research and the successful crystallization and subsequent X-ray diffraction analysis of this compound are necessary to provide the scientific community with this fundamental structural information.

Spectroscopic and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

In the ¹H NMR spectrum, one would expect to see a singlet for the methyl protons of the acetyl group (CH₃-C=O) and another singlet for the methyl protons of the methylthio group (S-CH₃). The four protons on the disubstituted benzene (B151609) ring would appear as a complex multiplet in the aromatic region.

In the ¹³C NMR spectrum, characteristic signals would include a downfield resonance for the carbonyl carbon, signals for the two methyl carbons, and six distinct signals for the aromatic carbons, four of which are protonated and two are quaternary (the one bearing the acetyl group and the one bearing the methylthio group).

Infrared (IR) Spectroscopy

The IR spectrum would be dominated by a strong absorption band characteristic of the carbonyl (C=O) stretch of the ketone, typically appearing in the region of 1670-1690 cm⁻¹. Other expected absorptions include C-H stretching from the aromatic and methyl groups, and C=C stretching from the aromatic ring.

Mass Spectrometry (MS)

In mass spectrometry with electron ionization (EI-MS), the molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of the compound (166.24). Common fragmentation patterns would likely involve the loss of a methyl group (CH₃, m/z 15) to form a [M-15]⁺ ion, and the loss of an acetyl group (CH₃CO, m/z 43) to form a [M-43]⁺ ion.

Synthesis and Characterization of Advanced Derivatives and Analogues

Modifications of the Ethanone (B97240) Side Chain

The ethanone side chain, with its reactive carbonyl group and adjacent α-carbon, is a prime target for synthetic manipulation. Key strategies include alpha-halogenation followed by substitution and condensation reactions to form larger, more complex structures.

The α-carbon of 1-(2-(methylthio)phenyl)ethanone can be readily halogenated, introducing a reactive handle for subsequent nucleophilic substitution reactions. The halogenation of methylthioacetophenones can be achieved using standard halogenating agents. google.com For instance, the reaction can be performed in the presence of an alcohol like methanol (B129727) to yield α-halo(methylthio)acetophenones in high yield. google.com Specific examples include the formation of α-bromo(2-methylthio)acetophenone and α-chloro(2-methylthio)acetophenone. google.com

The mechanism for α-halogenation can proceed under either acidic or basic conditions. libretexts.org

Acid-Catalyzed Halogenation : In the presence of an acid, the ketone first tautomerizes to its enol form. The electron-rich double bond of the enol then attacks the halogen (e.g., Br₂), leading to the α-halogenated ketone and regeneration of the acid catalyst. This method is generally preferred for achieving monohalogenation. libretexts.org

Base-Promoted Halogenation : In basic media, a base removes an α-proton to form an enolate anion. This enolate then attacks the halogen. This process is considered base-promoted rather than catalyzed because a full equivalent of base is consumed. libretexts.org A significant drawback of the base-promoted method is the potential for polyhalogenation, as the introduction of an electron-withdrawing halogen increases the acidity of the remaining α-protons. libretexts.org

Once formed, the α-halo derivatives, such as 2-bromo-1-(2-(methylthio)phenyl)ethanone, serve as valuable intermediates. The halogen acts as a good leaving group, allowing for substitution reactions with various nucleophiles to introduce new functional groups at the α-position. For example, these intermediates are used in the synthesis of complex heterocyclic systems and other functionalized molecules. researchgate.netnih.gov

Chalcones, or 1,3-diaryl-2-propen-1-ones, are significant synthetic targets due to their broad range of biological activities. They are classically synthesized via the Claisen-Schmidt condensation, an aldol (B89426) condensation reaction between an acetophenone (B1666503) and an aromatic aldehyde. core.ac.ukchemrevlett.com this compound serves as the ketone component in these reactions.

The reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in a protic solvent like ethanol (B145695). core.ac.ukchemrevlett.com The base deprotonates the α-carbon of the acetophenone, generating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting β-hydroxy ketone intermediate readily undergoes dehydration (elimination of water) to yield the stable, conjugated α,β-unsaturated ketone system characteristic of chalcones. vanderbilt.edulibretexts.org

Several chalcone (B49325) derivatives have been synthesized from this compound and various substituted benzaldehydes. The reaction conditions can be optimized for yield and reaction time, with methods including conventional stirring at room temperature and microwave irradiation. e-journals.in

Table 1: Examples of Chalcone Synthesis from this compound

| Aldehyde Reactant | Base/Solvent | Product Name | Reference |

|---|---|---|---|

| 4-Methoxybenzaldehyde | KOH / Ethanol | 3-(4-Methoxyphenyl)-1-(2-(methylthio)phenyl)prop-2-en-1-one | core.ac.uk |

| Benzaldehyde | NaOH / Methanol | 1-(2-(Methylthio)phenyl)-3-phenylprop-2-en-1-one | chemrevlett.com |

This table is illustrative and based on general procedures for chalcone synthesis.

The resulting chalcones, such as 1-(4-methoxyphenyl)-3-(2-(methylthio)phenyl)prop-2-en-1-one, are characterized by spectroscopic methods like ¹H NMR, which confirms the presence of the trans-alkene protons with characteristic coupling constants around 15 Hz. core.ac.uknih.gov

Structural Variations on the Phenyl Ring

Modifying the aromatic core of this compound allows for the fine-tuning of the molecule's steric and electronic properties. This can be achieved by adding substituents to the existing phenyl ring or by replacing the phenyl ring entirely with other aromatic or heteroaromatic systems.

Substituents can be introduced onto the phenyl ring using various synthetic strategies. A common method is the Friedel-Crafts acylation of a pre-substituted thioanisole (B89551) (methylthiobenzene). For example, the synthesis of 1-(2-chloro-3-methyl-4-(methylthio)phenyl)ethanone is achieved by reacting 2-chloro-3-methylthioanisole with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). e-journals.in

Alternatively, synthesis can begin with an already substituted aromatic compound. The synthesis of 1-[4-(methylthio)phenyl]-2-phenylethanone starts from 4-(methylthio)benzoic acid, which is first converted to its acid chloride and then used in subsequent reactions to build the ethanone structure. ub.edu This approach allows for precise control over the substitution pattern.

The phenyl group of this compound can be replaced with other aromatic systems to create a wide range of analogues. This often involves building the ethanone functionality onto a different aromatic or heteroaromatic core. For instance, heterocyclic acetophenones can be synthesized from corresponding heterocyclic aldehydes via reaction with a methyl Grignard reagent (MeMgBr) followed by oxidation. nih.gov

This strategy has been employed to create precursors for complex molecules. The synthesis of imidazo[1,2-b]pyridazine (B131497) derivatives, for example, can start from a substituted pyridinyl ethanone, such as 1-(5-(dimethylamino)pyridin-2-yl)ethanone, which undergoes α-bromination and subsequent cyclization reactions. nih.gov Similarly, the synthesis of various pyrimidine (B1678525) and pyrazole (B372694) derivatives relies on the use of appropriately functionalized ketone building blocks. researchgate.netscirp.org These methods demonstrate the feasibility of incorporating diverse heteroaromatic rings like pyridine, pyrimidine, pyrazole, and thiophene (B33073) into the core structure. nih.govacs.org

Sulfur Atom Derivatizations

The thioether (-S-CH₃) group is a key functional feature of this compound, and its oxidation state can be readily altered. The sulfur atom can be oxidized to form the corresponding sulfoxide (B87167) and sulfone derivatives, which significantly changes the electronic properties and hydrogen bonding capabilities of the molecule.

The oxidation of the sulfide (B99878) to a sulfone is a common transformation in the synthesis of pharmacologically active compounds. google.comgoogleapis.com This oxidation is typically achieved using hydrogen peroxide (H₂O₂) as the oxidant. google.comgoogleapis.comgoogle.com The reaction is often catalyzed by an alkali metal tungstate (B81510), such as sodium tungstate (Na₂WO₄), in a lower alcohol solvent at temperatures between 10 °C and 40 °C. google.comgoogleapis.comnih.gov

Table 2: Reaction Conditions for Oxidation of Methylthio Group

| Substrate Type | Oxidizing Agent | Catalyst | Product | Reference |

|---|---|---|---|---|

| Substituted 3-[2-(4-(methylthio)phenyl)acetyl]pyridine | Hydrogen Peroxide | Sodium Tungstate | Methylsulfonyl derivative | google.comgoogleapis.com |

| Substituted 3-[2-(4-(methylthio)phenyl)acetyl]pyridine | Hydrogen Peroxide, H₂SO₄, Acetic Acid | None | Methylsulfonyl derivative | google.com |

| α-halo(methylthio)acetophenone | Oxidizing Agent (e.g., H₂O₂) | - | α-halo(methylsulfonyl)acetophenone | google.com |

The oxidation can be selective. Careful control of reaction conditions, such as the amount of oxidant, can potentially isolate the intermediate sulfoxide, although the sulfone is often the desired final product. organic-chemistry.org The conversion of the methylthio group to the methylsulfonyl group is a critical step in the synthesis of various intermediates for pharmaceuticals, transforming the lipophilic thioether into a more polar and electron-withdrawing sulfone group. google.comgoogleapis.com

Formation of Fused and Heterocyclic Systems Incorporating the Structural Motif

The acetyl group of this compound is a key functional handle for the construction of various fused and appended heterocyclic rings, which are prevalent in pharmacologically active compounds.

Pyrazoles: Pyrazole rings can be readily synthesized from this compound through several established methods. A common approach involves the initial conversion of the acetophenone to a 1,3-dicarbonyl compound or an enaminone intermediate. For instance, condensation of this compound with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) would yield the corresponding enaminone. Subsequent reaction of this intermediate with hydrazine (B178648) or its derivatives leads to the formation of 3-(2-(methylthio)phenyl)-1H-pyrazole. galchimia.com Alternatively, the classical Knorr pyrazole synthesis involves the cyclocondensation of a 1,3-diketone with a hydrazine. nih.govmdpi.combeilstein-journals.org The required 1,3-diketone can be prepared from this compound by Claisen condensation with a suitable ester.

Isoxazoles: The synthesis of isoxazole (B147169) derivatives typically proceeds via a chalcone intermediate. Chalcones are α,β-unsaturated ketones that can be prepared by the Claisen-Schmidt condensation of an acetophenone with an aromatic aldehyde. e-journals.inderpharmachemica.com Therefore, this compound can be reacted with various substituted benzaldehydes in the presence of a base (e.g., KOH) to form a series of (E)-1-(2-(methylthio)phenyl)-3-arylprop-2-en-1-ones. These chalcones can then undergo cyclization with hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl) to afford the corresponding 3-(2-(methylthio)phenyl)-5-aryl-4,5-dihydroisoxazoles, which can be oxidized to the fully aromatic isoxazoles. researchgate.netresearchgate.nethumanjournals.com

Table 3: Synthesis of Pyrazole and Isoxazole Derivatives

| Heterocycle | Intermediate | Key Reagents |

| Pyrazole | Enaminone | N,N-Dimethylformamide dimethyl acetal (DMF-DMA), Hydrazine |

| Pyrazole | 1,3-Diketone | Ester (e.g., Ethyl acetate), Base (e.g., NaOEt), Hydrazine |

| Isoxazole | Chalcone | Aromatic aldehyde, Base (e.g., KOH), Hydroxylamine hydrochloride |

Triazoles: The 1,2,4-triazole (B32235) ring system can be constructed from this compound through its hydrazone derivative. The ketone can be converted to its N-acylhydrazone, which can then be cyclized. tubitak.gov.tr Another versatile method involves the reaction of hydrazones with various reagents under oxidative conditions to form the triazole ring. rsc.org For example, treatment of the hydrazone of this compound with an amine in the presence of an oxidizing agent like iodine can lead to the formation of a 1,3,5-trisubstituted-1,2,4-triazole. organic-chemistry.org

Oxadiazoles: The synthesis of 1,3,4-oxadiazoles typically starts from carboxylic acid hydrazides. A plausible route to oxadiazole derivatives of the target compound would involve the oxidation of the methyl group of the acetyl moiety to a carboxylic acid, or starting from 2-(methylthio)benzoic acid. The resulting acid would be converted to its hydrazide via reaction with hydrazine hydrate. This hydrazide can then be cyclized with various reagents, such as carbon disulfide in the presence of a base, to yield a 5-(2-(methylthio)phenyl)-1,3,4-oxadiazole-2-thiol. semanticscholar.orgorientjchem.orgresearchgate.net Subsequent alkylation can introduce various substituents on the thiol group. nih.gov Alternatively, cyclization with orthoesters or acid chlorides can yield 2,5-disubstituted 1,3,4-oxadiazoles. nahrainuniv.edu.iq

Thiadiazoles: 2-Amino-1,3,4-thiadiazole derivatives are commonly synthesized from thiosemicarbazones. This compound can be readily condensed with thiosemicarbazide (B42300) to form 2-(1-(2-(methylthio)phenyl)ethylidene)hydrazine-1-carbothioamide (the thiosemicarbazone). Oxidative cyclization of this intermediate, for instance using reagents like ferric chloride or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), yields the corresponding 5-methyl-5-(2-(methylthio)phenyl)-1,3,4-thiadiazol-2-amine. nih.govchemmethod.comsbq.org.brresearchgate.net

Table 4: Synthesis of Triazole, Oxadiazole, and Thiadiazole Derivatives

| Heterocycle | Key Intermediate | Key Reagents/Reaction |

| 1,2,4-Triazole | Hydrazone/Acylhydrazone | Oxidative cyclization, Dehydration |

| 1,3,4-Oxadiazole | Acid Hydrazide | Carbon disulfide, Orthoesters, Acid chlorides |

| 1,3,4-Thiadiazole | Thiosemicarbazone | Oxidative cyclization (e.g., FeCl₃, DDQ) |

Pyrimidine derivatives can be synthesized from this compound, most commonly through a chalcone intermediate. As previously described, Claisen-Schmidt condensation of this compound with an appropriate aldehyde yields a chalcone. e-journals.inderpharmachemica.com These chalcones can then undergo a cyclocondensation reaction with a variety of nitrogen-containing binucleophiles to form the pyrimidine ring.

For example, reaction of a chalcone derived from this compound with urea (B33335), thiourea, or guanidine (B92328) in the presence of a base (like potassium hydroxide) or acid catalyst will yield the corresponding pyrimidin-2(1H)-one, pyrimidine-2(1H)-thione, or pyrimidin-2-amine derivative, respectively, bearing the 1-(2-(methylthio)phenyl) substituent. jocpr.comresearchgate.net These reactions provide a straightforward entry into highly substituted pyrimidine systems. Furthermore, more complex fused systems like pyrimido[1,2-a]pyrimidines can be accessed, where a pre-formed pyrimidine ring containing a nucleophilic amine reacts with reagents such as 2-bis(methylthio)methylene malononitrile, highlighting the utility of the methylthio group in subsequent transformations. semanticscholar.orgresearchgate.net

Table 5: Synthesis of Pyrimidine Derivatives

| Pyrimidine Derivative | Key Intermediate | Key Reagents |

| Pyrimidin-2-amine | Chalcone | Guanidine |

| Pyrimidin-2(1H)-one | Chalcone | Urea |

| Pyrimidine-2(1H)-thione | Chalcone | Thiourea |

| Pyrimido[1,2-a]pyrimidine | 2-Aminopyrimidine | 2-bis(methylthio)methylene malononitrile |

Non Clinical Applications and Future Research Directions

Roles as Synthetic Intermediates and Advanced Building Blocks in Organic Synthesis

The utility of 1-(2-(Methylthio)phenyl)ethanone and its structural isomers in organic chemistry is significant, primarily functioning as versatile intermediates and building blocks for constructing more complex molecular architectures.

This compound and its derivatives are crucial starting materials in the synthesis of a wide array of complex organic molecules, particularly those with pharmaceutical relevance. For instance, the para-isomer, 1-[4-(methylthio)phenyl]-2-phenylethanone, is synthesized through the Friedel-Crafts acylation of thioanisole (B89551) and serves as a key precursor for 5,5-diarylhydantoin derivatives, which are investigated for their biological activities. nih.gov This ethanone (B97240) derivative undergoes oxidation to a dione, followed by a reaction with urea (B33335) to construct the hydantoin (B18101) ring system. nih.gov

Furthermore, derivatives of this compound are instrumental in creating sophisticated heterocyclic systems. A notable example is the use of 2-hydroxy-1-(4-(methylthio)phenyl)-2-phenyl[1-¹⁴C]ethanone as a fundamental intermediate in the synthesis of carbon-14 (B1195169) labeled 4,5-diarylimidazoles. nih.gov These labeled compounds are invaluable tools for studying the mechanism of action of selective COX-2 inhibitors. nih.gov The ethanone moiety also forms the backbone for creating various other heterocyclic structures, including benzodiazepines, pyrazoles, and 1,2,3-triazoles, demonstrating its broad applicability as a foundational scaffold. scienceandnature.orgarabjchem.org

The reactivity of the methylthio and ketone functional groups allows this compound to be a key player in multi-step synthetic sequences. A prominent application is in the synthesis of the anti-inflammatory drug Etoricoxib, a selective COX-2 inhibitor. The intermediate, 1-(6-methyl-3-pyridinyl)-2[4-(methylthio)phenyl]ethanone, is prepared through a multi-step process that highlights the compound's strategic importance. google.comgoogle.com This synthesis can involve the condensation of 4-methylthio-benzylcyanide with a nicotinate (B505614) ester, followed by hydrolysis and decarboxylation. google.comgoogle.com

Another example of its role in complex transformations is the synthesis of 5-[4-(methylsulfonyl)phenyl]-5-phenylhydantoin. The process begins with the formation of 1-[4-(methylthio)phenyl]-2-phenylethanone, which is then sequentially oxidized, cyclized with urea, and further oxidized to yield the final methylsulfonyl product. nih.gov Similarly, 2-chloro-1-(2-(methylthio)-1H-benzo[d]imidazol-1-yl)ethanone, derived from 2-mercaptobenzimidazole, acts as a starting point for two distinct synthetic pathways to produce 1,2,3-triazole and pyrazole (B372694) derivatives. scienceandnature.org These examples underscore the compound's role as a linchpin in elaborate synthetic strategies, enabling the construction of diverse and functionally complex molecules.

Investigation of Biological Activities at a Molecular Level (Non-Clinical Focus)

Beyond its synthetic utility, this compound and its derivatives have been the subject of numerous non-clinical investigations to understand their interactions with biological systems at a molecular level.

The core structure of this compound is a recurring motif in molecules designed to inhibit specific enzymes.

Cyclooxygenase-2 (COX-2): A significant body of research has focused on derivatives of methylthio-substituted phenylethanones as precursors to selective COX-2 inhibitors. google.com The inflammatory response is largely mediated by prostaglandins, which are produced by cyclooxygenase (COX) enzymes. While COX-1 is constitutive, COX-2 is inducible and is a key target for anti-inflammatory drugs. google.com Derivatives such as 5,5-diarylhydantoins and 4,5-diarylimidazoles, synthesized from methylthio-phenylethanone intermediates, have shown high potency and selectivity for COX-2. nih.govnih.gov For example, 5-[4-(methylsulfonyl)phenyl]-5-phenyl-hydantoin, derived from its methylthio precursor, is a highly potent and selective COX-2 inhibitor, demonstrating the value of this chemical scaffold in designing targeted enzyme inhibitors. nih.gov

| Derivative/Compound | Target Enzyme | IC₅₀ Value | Selectivity Index | Source(s) |

| 5-[4-(Methylsulfonyl)phenyl]-5-phenyl-hydantoin | COX-2 | 0.077 µM | >1298 | nih.gov |

| Celecoxib (Reference) | COX-2 | 0.060 µM | 405 | nih.gov |

| N-((1-benzyl-2-(methylsulfonyl)-1H-imidazol-5-yl)methyl)-4-methoxyaniline | COX-2 | 0.71 µM | 115 | brieflands.com |

Xanthine (B1682287) Oxidase: Some pyrazoline derivatives have been assessed for their ability to inhibit xanthine oxidase, an enzyme involved in purine (B94841) metabolism. One such derivative demonstrated an IC₅₀ value of 43.3 ± 0.22 μM, indicating moderate inhibitory activity. researchgate.net

Tyrosinase: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of interest for cosmetic and therapeutic applications. nih.gov Research has shown that derivatives such as 1-(1-arylethylidene)thiosemicarbazides represent a class of tyrosinase inhibitors. aablocks.com Additionally, the related compound 1-[2-Hydroxy-6-methoxy-3-(methylthio)phenyl]ethanone has been identified as an inhibitor of this enzyme.

Understanding how these compounds interact with biological macromolecules provides insight into their mechanisms of action.

DNA Binding: Derivatives of this compound, particularly heterocyclic structures like pyrazoles and chalcones, have been studied for their ability to interact with DNA. These studies, often employing absorption spectroscopy, indicate that certain compounds bind to DNA, with an intercalative mode being suggested. researchgate.net The ability to interact with DNA opens up possibilities for their investigation as biochemical probes or modulators of gene expression. researchgate.net Some related compounds have been observed to form a 2:1 complex with DNA. bham.ac.uk

Receptor Modulation: Molecular docking studies have provided detailed pictures of how these compounds can fit into the active sites of protein targets. For example, a non-classical imidazole-based COX-2 inhibitor, which bears a methylsulfonyl group derived from a methylthio precursor, was shown to fit snugly into the COX-2 catalytic pocket. brieflands.com The docking model revealed that the methylsulfonyl group forms a crucial hydrogen bond with the amino acid residue Arg513, an interaction also seen with established drugs like Celecoxib. brieflands.com This demonstrates how the core structure can be modified to achieve specific and high-affinity interactions with biological receptors.

A variety of heterocyclic compounds derived from this compound intermediates have been synthesized and tested for their ability to inhibit the growth of pathogenic microbes in laboratory settings. These in vitro studies have demonstrated a spectrum of activity against both bacteria and fungi.

Derivatives such as 1,2,3-triazoles and pyrazoles have shown specificity against certain bacterial strains. scienceandnature.org For example, some of these compounds were active against Escherichia coli and Staphylococcus aureus, while showing weak or no activity against Klebsiella pneumoniae and Streptococcus faecalis. scienceandnature.org Similarly, chalcones containing a methylthio or methylsulfonyl group have been screened against a panel of bacteria, including Proteus mirabilis and Pseudomonas aeruginosa, with some compounds showing notable activity. e-journals.in Other complex heterocyclic systems, such as benzodiazepine (B76468) and oxadiazole derivatives, have also been reported to possess antimicrobial and antifungal properties. arabjchem.orgresearchgate.net The findings suggest that the this compound framework is a valuable starting point for developing new classes of antimicrobial agents.

| Derivative Class | Test Organisms | Activity Noted | Source(s) |

| 1,2,3-Triazoles & Pyrazoles | E. coli, S. aureus, C. albicans | Specific activity, with some compounds showing high activity against S. aureus and C. albicans. | scienceandnature.org |

| Benzodiazepines | Gram-positive and Gram-negative bacteria, Fungi | Two derivatives were identified as the most effective antimicrobial agents in the series. | arabjchem.org |

| Methylthio/Methylsulfonyl Chalcones | P. mirabilis, K. pneumonia, E. coli, P. aeruginosa | All tested compounds were active against B. subtilis. | e-journals.in |

| Thiouracil derivatives | Staphylococcus aureus | S-alkylation products and 5-diazouracils showed antibacterial activity. | pharmacophorejournal.com |

| 1,3,4-Oxadiazoles | S. aureus, E. coli, P. aeruginosa | Some derivatives showed good antibacterial activity, equipotent to the standard ampicillin. | arabjchem.org |

Applications in Materials Science and Emerging Technologies

The unique molecular architecture of this compound, featuring a reactive acetyl group, an aromatic ring, and a sulfur-containing methylthio group, makes it a compound of interest in various non-clinical applications, particularly in materials science. Its potential is being explored in fields ranging from advanced electronics to industrial protection technologies.

Potential in Semiconductor Research and Optical Materials

While direct, extensive research on this compound as a primary component in semiconductors is not widely published, its structural motifs are significant in the development of advanced organic electronic materials. The presence of the methylthio group (-SCH₃) is of particular importance.

Research Findings:

Scientific investigations have demonstrated that the introduction of methylthio groups, a process known as methylthiolation, can be a powerful strategy for controlling the crystal structure of organic semiconductors. researchgate.netnih.gov The arrangement of molecules in the solid state is a critical factor for achieving high charge carrier mobility, a key performance metric for electronic devices like organic field-effect transistors (OFETs). researchgate.net